molecular formula C7H7BrFN B098318 2-Bromo-6-fluoro-4-methylaniline CAS No. 18349-09-2

2-Bromo-6-fluoro-4-methylaniline

Cat. No.: B098318
CAS No.: 18349-09-2
M. Wt: 204.04 g/mol
InChI Key: QVECFWRRZNGQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microsomal Metabolism in Rats

2-Bromo-6-fluoro-4-methylaniline undergoes microsomal metabolism in rat liver. The metabolites identified include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines such as halogenated N-(4'-aminobenzyl)-4-methylaniline. This compound exhibits increased microsomal metabolism rates compared to other halogenated analogs (Boeren et al., 1992).

Synthesis of Biphenyl Derivatives

This compound serves as an intermediate in synthesizing biphenyl derivatives, like 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).

Effects in Nucleophilic Substitution Reactions

This compound's structure influences the mechanism of SNAr reactions in dimethyl sulphoxide. The research demonstrates that base catalysis in these reactions is affected by both steric and electronic factors, highlighting the unique role of this compound in chemical reactivity (Onyido & Hirst, 1991).

Potential in Non-Linear Optical Properties

The compound's derivatives have been explored for their non-linear optical properties. Palladium(0) catalyzed synthesis of its derivatives revealed insights into their molecular electrostatic potential and reactivity descriptors, indicating potential applications in material science (Rizwan et al., 2021).

Safety and Hazards

2-Bromo-6-fluoro-4-methylaniline is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-methylaniline . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment.

Properties

IUPAC Name

2-bromo-6-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVECFWRRZNGQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650220
Record name 2-Bromo-6-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18349-09-2
Record name 2-Bromo-6-fluoro-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18349-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 4-methyl-2-fluoroaniline (15 g, 0.12 mol) in acetic acid (120 ml) at 15° C. under argon was treated portionwise over 20 minutes with solid N-bromosuccinimide (24 g, 0.135 mol), then allowed to warm to room temperature and stirred for 1 hr. The reaction mixture was treated with water (500 ml) and extracted with ethyl acetate (2×300 ml). The combined extract was washed with water (2×500 ml), then excess 10% Na2CO3 solution (400 ml). The ethyl acetate solution was dried (Na2SO4) and concentrated under vacuum to leave the title compound as a dark red oil (24.0 g, 98%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

6-fluoro-4-methylaniline 6 (15 kg) was added to a mixture of MTBE (92 L, 66.6 kg) calcium carbonate (12 kg) and water (135 kg), inerted and cooled to <5° C. Bromine (18.22 kg) was charged, keeping T<10° C. Age for 30 minutes at T<10° C. The batch was warmed to ˜18° C. and allowed to settle.
Quantity
15 kg
Type
reactant
Reaction Step One
Name
Quantity
92 L
Type
reactant
Reaction Step One
Name
Quantity
135 kg
Type
solvent
Reaction Step One
Quantity
18.22 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-4-methylaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-fluoro-4-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-fluoro-4-methylaniline
Reactant of Route 5
2-Bromo-6-fluoro-4-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-fluoro-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.